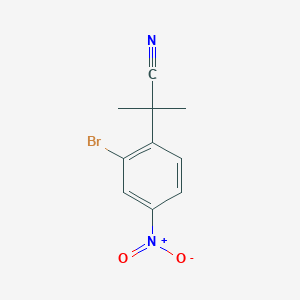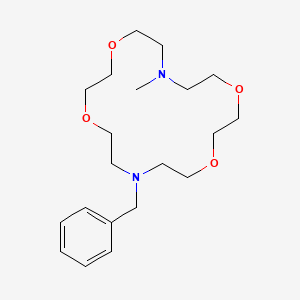![molecular formula C6H3BrFN3O B11717777 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)
6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one est un composé hétérocyclique appartenant à la famille des triazolopyridines. Ce composé se caractérise par la présence d'atomes de brome et de fluor, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la cyclisation d'un précurseur approprié contenant des substituants brome et fluor. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que le carbonate de potassium (K2CO3) pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactions de cyclisation : Le cycle triazolopyridine peut participer à des réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions communs
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les conditions impliquent souvent l'utilisation de solvants tels que l'acétonitrile et de catalyseurs tels que le palladium.
Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène (H2O2) pour l'oxydation et le borohydrure de sodium (NaBH4) pour la réduction sont couramment utilisés.
Réactions de cyclisation : Des catalyseurs tels que le carbonate de potassium (K2CO3) et des solvants tels que le diméthylformamide (DMF) sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé original, qui peuvent avoir différentes propriétés chimiques et biologiques .
Applications de recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux protéines, modulant leurs activités et affectant diverses voies biochimiques. Par exemple, il peut inhiber certaines kinases, conduisant à la perturbation des voies de signalisation impliquées dans la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-bromo-8-méthyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Unicité
Comparée à des composés similaires, la 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one est unique en raison de la présence de l'atome de fluor, qui peut influencer de manière significative sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la stabilité et la lipophilie du composé, le rendant plus efficace dans certaines applications .
Propriétés
Formule moléculaire |
C6H3BrFN3O |
|---|---|
Poids moléculaire |
232.01 g/mol |
Nom IUPAC |
6-bromo-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H3BrFN3O/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12) |
Clé InChI |
HVRLPPAOIHWCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NNC(=O)N2C=C1Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)




